Product packaging for Methyl 12-oxo-trans-10-octadecenoate(Cat. No.:CAS No. 21308-79-2)

Methyl 12-oxo-trans-10-octadecenoate

Cat. No.: B1232857
CAS No.: 21308-79-2
M. Wt: 310.5 g/mol
InChI Key: DIPHDXIHMQRKSX-JLHYYAGUSA-N
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Description

Contextualization within the Oxylipin Family of Lipid Mediators

Methyl 12-oxo-trans-10-octadecenoate is classified as an oxylipin, a large family of oxygenated metabolites derived from polyunsaturated fatty acids (PUFAs). taylorandfrancis.comwikipedia.org Oxylipins are crucial bioactive lipid mediators in aerobic organisms, including plants and animals, where they act as signaling molecules in a wide array of physiological and pathological processes. wikipedia.orgnih.gov This family includes well-known compounds such as prostaglandins (B1171923) and leukotrienes, which are central to inflammation and immunity. nih.govmdpi.com

The specific structure of this compound, featuring a keto group and a trans-double bond, places it within the subclass of keto-fatty acids. nih.govepa.gov These molecules are recognized for their diverse biological roles, which can range from pro-inflammatory to anti-inflammatory depending on the specific compound and cellular context. wikipedia.org

Derivation from Polyunsaturated Fatty Acids: A General Overview

Oxylipins are not typically stored but are synthesized on demand from PUFA precursors that are released from cell membranes. taylorandfrancis.comwikipedia.org The biosynthesis of oxylipins from PUFAs like linoleic acid (an omega-6 fatty acid) can occur through several pathways. nih.govnih.gov These pathways involve enzymatic action by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes, or through non-enzymatic auto-oxidation initiated by reactive oxygen species. taylorandfrancis.comnih.gov

This compound is specifically known to be a derivative of linoleic acid. ontosight.aiontosight.ai The oxidation of linoleic acid can generate hydroperoxide intermediates, which are then further metabolized into a variety of products, including keto compounds. nih.gov This process can create a multitude of structurally diverse oxylipins, each with potential biological activities. epa.gov

Historical Development and Emerging Significance in Chemical Biology

The research history of this compound began with toxicological studies in the 1970s. Early investigations explored its potential carcinogenicity and tumor-promoting capabilities in mouse models. europa.eumercuria.com These studies concluded that while there was no definitive evidence of a direct carcinogenic effect, the compound might act as a tumor promoter. europa.eumercuria.com It was also noted that subcutaneous injection of the compound resulted in a severe inflammatory response with leukocyte infiltration and necrosis. epa.gov

More recently, the significance of this compound has emerged in the field of chemical biology and metabolomics. It has been identified and quantified in studies analyzing the metabolic fingerprints of transgenic organisms, such as Nicotiana tabacum (tobacco). scispace.comnih.gov This demonstrates its presence in biological systems and its potential as a biomarker for altered metabolic states. Its identification in such complex biological matrices showcases the advancement of analytical techniques like mass spectrometry in lipidomics. nih.gov

Current Research Landscape and Key Unanswered Questions

The current research landscape for this compound is twofold. On one hand, its historical role as a potential tumor promoter continues to be relevant, with early research highlighting the need for more extensive experiments to clarify the risks associated with oxygenated fatty acid derivatives in the diet. mercuria.com On the other hand, its detection in metabolomic screens opens new avenues of inquiry. scispace.comnih.gov

Several key questions about this compound remain unanswered. Its precise biological function and mechanism of action are still largely unknown. Identifying the specific enzymes responsible for its biosynthesis in various organisms and the cellular receptors through which it may exert its effects are critical areas for future research. Furthermore, understanding its role, if any, in human physiology and disease, particularly in the context of inflammation and cancer biology, requires further investigation. The journey to fully understand the significance of this single oxylipin highlights the complexity and vastness of the lipidome.

Data Tables

Table 1: Compound Properties

PropertyValueSource(s)
Chemical FormulaC19H34O3 scispace.comnih.gov
Exact Mass310.2508 scispace.comnih.gov
ClassificationOxylipin, Keto-Fatty Acid nih.govepa.govontosight.aiontosight.ai
PrecursorLinoleic Acid ontosight.aiontosight.ai

Table 2: Summary of Key Research Findings

Year/PeriodResearch FocusKey Finding(s)Source(s)
1970sToxicology, CarcinogenesisInvestigated for carcinogenicity; found to have a possible tumor-promoting effect in mice but not a direct carcinogenic effect. Caused severe inflammation upon injection. europa.eumercuria.comepa.gov
2000sMetabolomicsIdentified as a metabolite in transgenic Nicotiana tabacum; its abundance was altered by genetic modification, demonstrating its utility as a biomarker in metabolic studies. scispace.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H34O3 B1232857 Methyl 12-oxo-trans-10-octadecenoate CAS No. 21308-79-2

Properties

CAS No.

21308-79-2

Molecular Formula

C19H34O3

Molecular Weight

310.5 g/mol

IUPAC Name

methyl (E)-12-oxooctadec-9-enoate

InChI

InChI=1S/C19H34O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13H,3-9,11-12,14-17H2,1-2H3/b13-10+

InChI Key

DIPHDXIHMQRKSX-JLHYYAGUSA-N

SMILES

CCCCCCC(=O)CC=CCCCCCCCC(=O)OC

Isomeric SMILES

CCCCCCC(=O)C/C=C/CCCCCCCC(=O)OC

Canonical SMILES

CCCCCCC(=O)CC=CCCCCCCCC(=O)OC

Synonyms

methyl-12-oxo-trans-10-octadecenoate

Origin of Product

United States

Occurrence and Biosynthesis of Methyl 12 Oxo Trans 10 Octadecenoate

Natural Occurrence and Biological Sources

The detection of Methyl 12-oxo-trans-10-octadecenoate and its related free acid, 12-oxo-trans-10-octadecenoic acid, spans various biological systems. While direct identification of the methyl ester is less common in literature, the presence of its parent acid and structurally similar keto fatty acids points to its potential distribution in nature.

Oxidation products of polyunsaturated fatty acids are known to occur widely in plant tissues, often as a response to stress or wounding. nih.gov While direct evidence for this compound is limited, the closely related C12 analogue, 12-oxo-trans-10-dodecenoic acid (also known as traumatin (B1237919) or trans-10-ODA), has been identified in several plant species. nih.gov For instance, it has been detected in runner beans (Phaseolus vulgaris L. var. Kentucky Wonder), where its concentration increases when the pod tissue is wounded. nih.gov It has also been found to elicit a growth response in cucumber (Cucumis sativus L.) hypocotyls. nih.gov

Furthermore, other C18 oxo-fatty acids have been identified in common plants. A notable example is 9-oxo-10(E),12(E)-octadecadienoic acid, which is found in tomatoes and is recognized as a potent agonist for PPARα, a receptor involved in lipid metabolism. nih.govcaymanchem.com The presence of these related compounds suggests that various plant species possess the enzymatic machinery to produce a range of keto fatty acids, including potentially 12-oxo-trans-10-octadecenoic acid and its methyl ester.

Microorganisms, including bacteria and fungi, are significant producers of oxylipins. Gut lactic acid bacteria can metabolize linoleic acid into the related isomer, 10-oxo-12(Z)-octadecenoic acid. caymanchem.comnih.gov In marine environments, symbiotic bacteria associated with mangroves have been shown to produce a related compound, Octadecanoic acid, 10-oxo-, methyl ester. gjesm.net This compound was identified in bacterial species such as Proteus mirabilis and Alcaligenes aquatilis. gjesm.net

Fungi are also a source of similar molecules. The metabolite 10-oxo-trans-8-decenoic acid, for example, is produced by the common mushroom Agaricus bisporus and has been shown to act as a fungal hormone, stimulating mycelial growth. researchgate.net These findings highlight the role of microbial systems in generating diverse keto fatty acids from common polyunsaturated fatty acid precursors.

Beyond plants and microbes, oxylipins are key signaling molecules in mammals. Following physical trauma in humans, a significant alteration in the profile of circulating oxylipins derived from polyunsaturated fatty acids is observed. nih.gov While a comprehensive screen of 80 oxylipins in trauma patients did not specifically list 12-oxo-trans-10-octadecenoic acid, it did show dynamic changes in many related molecules, such as 9- and 13-hydroxyoctadecadienoic acids. nih.gov

Studies in mice have demonstrated the biological activity of related C18 keto-acids. Dietary administration of 10-oxo-12(Z)-octadecenoic acid, a metabolite produced by gut bacteria, was found to influence energy metabolism and reduce adipose tissue weight in mice. caymanchem.com The detection of these related metabolites in mammalian systems underscores the potential for 12-oxo-trans-10-octadecenoic acid to be present and active in animal biological matrices.

Table 1: Detection of 12-oxo-trans-10-octadecenoate and Related Compounds in Biological Sources

Compound NameBiological SourceSpecific Organism/Tissue
12-oxo-trans-10-dodecenoic acid (trans-10-ODA)PlantPhaseolus vulgaris (Runner bean), Cucumis sativus (Cucumber) nih.gov
9-oxo-10(E),12(E)-Octadecadienoic acidPlantTomato nih.gov
10-oxo-12(Z)-Octadecenoic acidBacteriaGut Lactic Acid Bacteria caymanchem.comnih.gov
Octadecanoic acid, 10-oxo-, methyl esterBacteriaProteus mirabilis, Alcaligenes aquatilis gjesm.net
10-oxo-trans-8-decenoic acidFungiAgaricus bisporus researchgate.net
Various OxylipinsMammalHuman Plasma (following trauma) nih.gov

Biosynthetic Pathways and Enzymatic Transformations

The biosynthesis of this compound is rooted in the oxylipin pathway, a cascade of enzymatic reactions that transform polyunsaturated fatty acids. The process begins with the formation of a hydroperoxide precursor, which is then converted through various enzymatic steps.

The initial and rate-limiting step in the formation of most oxylipins is the dioxygenation of polyunsaturated fatty acids (PUFAs), such as linoleic acid or α-linolenic acid. nih.gov This reaction is catalyzed by lipoxygenases (LOXs), which are non-heme iron-containing enzymes. nih.gov LOXs introduce molecular oxygen into the fatty acid backbone, creating an unstable fatty acid hydroperoxide. nih.gov

Depending on the specific LOX enzyme, oxygenation can occur at different positions. For C18 fatty acids like linoleic acid, the primary products are 9-hydroperoxyoctadecadienoic acid (9-HPODE) and 13-hydroperoxyoctadecadienoic acid (13-HPODE), catalyzed by 9-LOX and 13-LOX, respectively. mdpi.com The formation of a 12-oxo compound like 12-oxo-trans-10-octadecenoic acid originates from these hydroperoxide intermediates.

Following the formation of a fatty acid hydroperoxide, several enzymatic pathways can lead to a variety of oxylipins. Two key enzymes in this downstream processing are hydroperoxide lyase (HPL) and allene (B1206475) oxide synthase (AOS). nih.gov

HPLs cleave the C-C bond of hydroperoxides, leading to the formation of volatile aldehydes and non-volatile oxo-acids. nih.gov For example, the biosynthesis of the C12 compound 12-oxo-trans-10-dodecenoic acid (traumatin) in plants involves the cleavage of 13-HPODE by HPL. nih.gov

The formation of a C18 keto-acid like 12-oxo-trans-10-octadecenoic acid from a C18 hydroperoxide is more complex. One proposed pathway involves the action of an allene oxide synthase (AOS), which converts the hydroperoxide into an unstable allene oxide. nih.gov This allene oxide can then undergo spontaneous or enzyme-catalyzed reactions to form various products, including keto-acids. For example, in corn, 13-hydroperoxy-linolenic acid is converted by a hydroperoxide dehydrase to an allene oxide, which is subsequently cyclized by an allene oxide cyclase to form 12-oxo-phytodienoic acid (12-oxo-PDA). nih.gov It is plausible that 12-oxo-trans-10-octadecenoic acid is formed through a similar pathway, potentially involving the isomerization of an initially formed cis- or different trans-isomer into the more stable 10-trans configuration.

Table 2: Key Enzymes in the Biosynthesis of Oxylipins

EnzymeAbbreviationSubstrateProduct
LipoxygenaseLOXPolyunsaturated Fatty Acids (e.g., Linoleic Acid)Fatty Acid Hydroperoxides (e.g., 13-HPODE) nih.govmdpi.com
Allene Oxide SynthaseAOSFatty Acid HydroperoxidesUnstable Allene Oxides nih.gov
Hydroperoxide LyaseHPLFatty Acid HydroperoxidesAldehydes and Oxo-acids nih.gov
Allene Oxide CyclaseAOCAllene OxidesCyclic Keto-acids (e.g., 12-oxo-PDA) nih.gov

Mechanisms of Keto-Group Introduction and Double Bond Isomerization

The formation of this compound from common polyunsaturated fatty acid precursors like linoleic or linolenic acid involves a sequence of precise enzymatic reactions. These reactions are responsible for introducing the ketone functional group at the C-12 position and establishing the trans double bond at the C-10 position.

The introduction of the 12-oxo group is characteristic of the oxylipin pathway, a major metabolic route in plants for producing signaling molecules from fatty acids. frontiersin.orgaocs.org This process is initiated by lipoxygenase (LOX) enzymes, which insert molecular oxygen into a polyunsaturated fatty acid backbone. researchgate.netnih.gov Specifically, a 13-LOX enzyme would act on a precursor like linolenic acid to form a 13-hydroperoxy-octadecatrienoic acid. frontiersin.orgnih.gov This hydroperoxide is then a substrate for subsequent enzymes that can lead to a ketone function at the adjacent C-12 position. A well-studied parallel is the biosynthesis of 12-oxo-phytodienoic acid (OPDA), where allene oxide synthase (AOS) and allene oxide cyclase (AOC) act sequentially on the hydroperoxide to form the 12-oxo group as part of a cyclopentenone ring. researchgate.netoup.comnih.gov While the target molecule of this article is acyclic, the initial oxygenation and subsequent rearrangement to form a keto group at C-12 are established enzymatic steps within the oxylipin pathway.

The second critical transformation is the isomerization of a double bond to the trans-10 position. Precursors like linoleic acid contain a cis-9 double bond. The conversion of this to a trans-10 double bond requires an isomerase enzyme. Enoyl-CoA isomerases are a class of enzymes known to catalyze the shifting of double bonds along a fatty acid chain, a critical step in the beta-oxidation of unsaturated fatty acids. wikipedia.orgaocs.org These enzymes can convert cis- or trans-3-enoyl-CoA intermediates into the trans-2-enoyl-CoA form necessary for the beta-oxidation spiral to proceed. nih.govuni-koeln.denih.govebi.ac.uk

The mechanism often involves a catalytic acid/base residue within the enzyme's active site that facilitates the repositioning of the double bond. wikipedia.orgebi.ac.uk Some bacteria possess specialized cis-trans isomerases that directly convert the cis double bonds of free fatty acids into trans isomers, a reaction that does not involve a transient saturation of the bond. nih.gov For instance, the polyunsaturated fatty acid isomerase from Propionibacterium acnes catalyzes double bond isomerization via the selective removal of a hydrogen from one carbon and its suprafacial transfer to another, a process mediated by a flavin cofactor. researchgate.net Such an enzymatic action could reposition the native cis-9 double bond of a precursor to the trans-10 position observed in the final product.

The table below summarizes the key enzymatic steps required for these transformations.

Enzymatic StepEnzyme ClassSubstrate ExampleProduct FeatureReference
OxygenationLipoxygenase (LOX)Linolenic Acid13-Hydroperoxy intermediate frontiersin.orgresearchgate.netnih.gov
Keto-Group FormationAllene Oxide Synthase (AOS) / Allene Oxide Cyclase (AOC) or other hydroperoxide-metabolizing enzymes13-Hydroperoxy-octadecatrienoic acid12-oxo group frontiersin.orgoup.com
Double Bond IsomerizationEnoyl-CoA Isomerase / Fatty Acid Isomerasecis-9-octadecenoyl-CoAtrans-10-octadecenoyl-CoA wikipedia.orgaocs.orgresearchgate.net

Esterification Mechanisms to Form Methyl Esters

The final step in the biosynthesis of this compound is the esterification of the C-1 carboxyl group with a methyl group. This conversion of a free fatty acid into a fatty acid methyl ester (FAME) can be catalyzed by several types of enzymes.

One major route involves lipase-catalyzed esterification. Lipases (EC 3.1.1.3) are broadly capable of catalyzing the esterification of free fatty acids with short-chain alcohols like methanol (B129727). mdpi.comnih.gov This reaction is a cornerstone of industrial biodiesel production. acs.org The mechanism involves the formation of an acyl-enzyme intermediate, which is then attacked by the alcohol (methanol) to release the methyl ester. While the reaction is reversible, the use of excess methanol or the removal of the water by-product can drive the reaction towards high yields of FAME. mdpi.com Various lipases, such as those from Candida and Pseudomonas species, have demonstrated high efficiency in this process. nih.govacs.org

An alternative pathway involves specific methyltransferase enzymes. Fatty acid O-methyltransferases (FAMT) (EC 2.1.1.15) utilize S-adenosyl-L-methionine (SAM) as the methyl donor to directly methylate the carboxyl group of a fatty acid. wikipedia.orgwikipedia.org This class of enzymes has been characterized in organisms like Mycobacterium marinum. nih.gov The reaction proceeds via an SN2-like nucleophilic attack, where the carboxylate of the fatty acid attacks the electrophilic methyl group of SAM, with S-adenosyl-L-homocysteine (SAH) as the leaving group. wikipedia.org

Esterification MechanismEnzyme ClassMethyl DonorBy-productReference
Lipase-catalyzed EsterificationLipase (e.g., from Candida antarctica)MethanolWater mdpi.comnih.gov
Methyltransferase-catalyzed MethylationFatty Acid O-Methyltransferase (FAMT)S-adenosyl-L-methionine (SAM)S-adenosyl-L-homocysteine (SAH) wikipedia.orgnih.gov

Genetic and Environmental Regulation of Biosynthesis

The production of specialized fatty acid derivatives like this compound is not constitutive but is instead tightly regulated by a combination of genetic programming and environmental cues. This regulation ensures that the compound is synthesized in response to specific developmental or external signals.

Gene Expression Profiling of Key Biosynthetic Enzymes

The synthesis of this compound is dependent on the expression of the genes encoding the necessary enzymes. Studies on the oxylipin pathway have shown that the expression of genes for lipoxygenases (LOXs) and fatty acid desaturases (FADs) is highly regulated. nih.govnih.gov In plants, different LOX genes exhibit tissue-specific expression patterns and are differentially expressed during developmental stages such as fruit development. nih.gov Similarly, the expression of various FAD genes, which are responsible for creating the polyunsaturated fatty acid substrates, is modulated by developmental and environmental factors. mdpi.com

Transcriptome analyses in various plant species have revealed that the genes encoding the core enzymes of the jasmonate pathway, including 13-LOX, AOS, and AOC, are often co-regulated and induced together in response to stimuli. frontiersin.orgresearchgate.net This coordinated expression ensures the efficient production of oxylipins when needed. For instance, analysis in cucumber and poplar has shown that specific members of the large LOX and FAD gene families are transcriptionally activated in response to hormones and stress, indicating complex regulatory networks controlling the availability of biosynthetic machinery. nih.govmdpi.com

Induction by Biotic and Abiotic Stressors

The biosynthesis of oxylipins is a well-established component of plant defense responses to both biotic and abiotic stresses. frontiersin.orgmdpi.com The expression of genes in the oxylipin pathway is strongly and rapidly induced by mechanical wounding and attack by pathogens (biotic stressors). nih.govazolifesciences.com For example, infection with certain plant viruses leads to a significant upregulation of LOX and α-dioxygenase genes, key entry points into oxylipin synthesis. nih.gov These lipid-derived signaling molecules can have direct antimicrobial effects or act as signals to activate a broader range of defense genes. mdpi.comnih.gov

Abiotic stressors also trigger the production of these compounds. Factors such as temperature stress (both high and low) and drought can lead to significant changes in the expression of fatty acid desaturase genes, altering the fatty acid composition of membranes and providing precursors for signaling molecules. agriculturejournals.czmdpi.com The promoters of FAD genes often contain stress-responsive elements, allowing for their rapid transcriptional activation under adverse environmental conditions. mdpi.com This induction suggests a critical role for oxylipins in mediating the plant's acclimation and defense responses to a challenging environment.

Metabolic Flux Analysis in Producing Organisms

Metabolic flux analysis (MFA) using stable isotopes like ¹³C is a powerful technique to quantify the flow of carbon through metabolic networks. youtube.comyoutube.com While specific MFA studies on this compound are not available, research on fatty acid and lipid overproduction in model organisms like the yeasts Saccharomyces cerevisiae and Yarrowia lipolytica provides critical insights into the regulation of precursor supply. osti.govosti.gov

These studies reveal key control points in the flow of carbon towards fatty acid synthesis. For example, ¹³C-MFA has shown that in Y. lipolytica, nitrogen limitation, a condition known to promote lipid accumulation, significantly increases the metabolic flux through the enzyme ATP:citrate lyase (ACL). plos.orgnih.gov This highlights ACL's crucial role in supplying the acetyl-CoA precursor for fatty acid synthesis in the cytoplasm. plos.org Conversely, flux through the malic enzyme was found to be negligible, indicating it is not a primary source of the reducing equivalent NADPH for lipid synthesis in this organism. plos.orgnih.gov Instead, flux through the pentose (B10789219) phosphate (B84403) pathway (PPP) appears to be the major source of NADPH. osti.govdtu.dk

In S. cerevisiae, MFA has been used to guide metabolic engineering strategies. nih.govnih.gov Analysis revealed that acetyl-CoA was being diverted away from fatty acid production and into competing pathways like malate (B86768) synthesis. osti.govnih.gov By identifying and downregulating such competing pathways, researchers were able to increase the metabolic flux towards the desired fatty acid products. osti.gov These findings demonstrate how MFA can elucidate the quantitative distribution of metabolic resources, which is fundamental to understanding and engineering the production of any fatty acid-derived compound.

The table below summarizes key findings from relevant metabolic flux analyses.

OrganismCondition/ModificationKey Flux FindingImplication for Fatty Acid SynthesisReference
Yarrowia lipolyticaNitrogen LimitationIncreased flux through ATP:citrate lyase (ACL)ACL is a key control point for precursor (acetyl-CoA) supply. plos.orgnih.gov
Yarrowia lipolyticaNitrogen LimitationPentose Phosphate Pathway (PPP) is the primary NADPH source.PPP flux is critical for providing reducing power. osti.govdtu.dk
Saccharomyces cerevisiaeEngineered for FA productionIdentified malate synthase as a major competing pathway for acetyl-CoA.Diverting flux from competing pathways enhances product yield. osti.govnih.gov
Saccharomyces cerevisiaeEngineered for FA productionKnockout of glycerol (B35011) production (GPD1) increased carbon flux to acetyl-CoA.Eliminating upstream competing pathways boosts precursor availability. osti.govnih.gov

Chemical Synthesis and Derivatization Strategies for Methyl 12 Oxo Trans 10 Octadecenoate

Total Synthesis Methodologies

The complete synthesis of a complex molecule like methyl 12-oxo-trans-10-octadecenoate from simple, readily available starting materials is a challenging endeavor that requires precise control over stereochemistry and functional group transformations. While specific, detailed total synthesis routes for this exact compound are not extensively documented in publicly available literature, the general principles of organic synthesis allow for the postulation of plausible synthetic pathways.

Stereoselective and Chemoenzymatic Synthetic Routes

The construction of the trans-10-en-12-one moiety is a key challenge in the synthesis of this compound. Stereoselective methods are crucial to ensure the desired trans configuration of the double bond.

Chemoenzymatic approaches offer a powerful tool for achieving high stereoselectivity. While a direct enzymatic synthesis of this compound is not explicitly reported, related enzymatic reactions provide a basis for potential routes. For instance, the enzymatic oxidation of octadecenoic acids using dioxygenases can introduce hydroperoxides at specific positions. researchgate.net Subsequent chemical or enzymatic steps could then be employed to convert the hydroperoxy group to a ketone and to ensure the correct double bond geometry.

A potential chemoenzymatic strategy could involve:

Lipase-catalyzed esterification: The initial step would involve the esterification of a suitable hydroxy fatty acid precursor with methanol (B129727) to form the methyl ester.

Enzymatic oxidation: An alcohol dehydrogenase could be used to selectively oxidize the hydroxyl group to a ketone.

Enzymatic or chemical dehydration/isomerization: A dehydratase or a chemical catalyst could then be used to introduce the double bond with the desired trans stereochemistry.

The development of such a route would require careful selection of enzymes with the appropriate substrate specificity and stereoselectivity.

Semi-synthetic Approaches from Renewable Fatty Acid Precursors

A more practical and economically viable approach to synthesizing this compound involves the modification of naturally occurring fatty acids. Ricinoleic acid, the major component of castor oil, is a particularly attractive starting material due to its inherent 12-hydroxy functionality and a double bond at the 9-10 position. nih.gov

A plausible semi-synthetic route from methyl ricinoleate (B1264116) (the methyl ester of ricinoleic acid) would involve two key transformations:

Oxidation of the hydroxyl group: The secondary alcohol at the C-12 position of methyl ricinoleate can be oxidized to a ketone using a variety of oxidizing agents.

Isomerization of the double bond: The naturally occurring cis-9 double bond needs to be isomerized to a trans-10 double bond. This can be a challenging step, as it requires controlled migration and stereochemical inversion of the double bond.

The synthesis of conjugated linoleic acid (CLA) isomers from linoleic acid often involves alkali-isomerization, which can produce a mixture of cis and trans isomers at various positions. larodan.comdss.go.thresearchgate.net A similar strategy could potentially be applied to an appropriate precursor to generate the desired trans-10 double bond in the octadecenoate backbone.

Table 1: Potential Semi-Synthetic Route from Methyl Ricinoleate

Step Reaction Reagents and Conditions Product
1 Esterification of Ricinoleic Acid Methanol, Acid or Base Catalyst Methyl Ricinoleate
2 Oxidation Chromic acid, PCC, or other selective oxidizing agents Methyl 12-oxo-cis-9-octadecenoate

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is critically dependent on the optimization of reaction parameters. For the semi-synthesis from methyl ricinoleate, key areas for optimization would include:

Oxidation Step: The choice of oxidizing agent is crucial to avoid side reactions and maximize the yield of the ketone. Milder, more selective reagents would be preferred to prevent oxidative cleavage of the fatty acid chain. The reaction temperature, time, and stoichiometry of the oxidant would need to be carefully controlled.

Isomerization Step: This is likely the most challenging step to optimize. The catalyst, solvent, temperature, and reaction time will all influence the position and stereochemistry of the resulting double bond. Achieving a high yield of the desired trans-10 isomer while minimizing the formation of other isomers would be a primary goal. Studies on the alkali-isomerization of linoleic acid have shown that reaction time is a critical parameter to control the distribution of isomers. researchgate.net

Purification: Efficient purification methods, such as chromatography or crystallization, would be necessary to isolate the target compound from the reaction mixture, which may contain various isomers and byproducts.

Systematic studies varying these parameters would be required to establish the optimal conditions for the synthesis of this compound with high yield and purity.

Chemical Modifications and Analog Synthesis

The presence of three distinct functional groups in this compound—the methyl ester, the ketone, and the double bond—provides multiple avenues for chemical modification to generate a library of novel analogs with potentially interesting properties.

Regioselective and Stereoselective Functionalization of the Octadecenoate Backbone

The reactivity of the α,β-unsaturated ketone system (the enone) and the isolated double bond (if present in a precursor) allows for a variety of regioselective and stereoselective additions.

Michael Addition: The enone moiety is susceptible to Michael addition, where nucleophiles add to the β-carbon (C-11). This reaction could be used to introduce a wide range of substituents at this position. The use of chiral catalysts could potentially control the stereochemistry of the newly formed stereocenter.

Epoxidation: The double bond can be epoxidized using peroxy acids. The regioselectivity of this reaction would depend on the electronic nature of the double bond. Subsequent ring-opening of the epoxide would provide access to a variety of di-functionalized derivatives.

Hydrogenation: Catalytic hydrogenation can be used to reduce the double bond. Depending on the catalyst and conditions, it may be possible to selectively reduce the C=C double bond without affecting the ketone.

Alterations of the Oxo-Group and Methyl Ester Moieties

The ketone and methyl ester functionalities are also amenable to a wide range of chemical transformations.

Oxo-Group Modifications:

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents. The choice of reagent can influence the stereoselectivity of the reduction, leading to either the syn or anti diastereomer.

Wittig Reaction: The ketone can be converted to an alkene through a Wittig reaction, allowing for the introduction of a new carbon-carbon double bond at the C-12 position.

Reductive Amination: The ketone can be converted to an amine via reductive amination.

Formation of Oximes and Hydrazones: The ketone can react with hydroxylamine (B1172632) or hydrazine (B178648) derivatives to form oximes and hydrazones, respectively.

Methyl Ester Modifications:

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Transesterification: The methyl ester can be converted to other esters by reaction with different alcohols in the presence of a suitable catalyst. researchgate.net

Amidation: The methyl ester can be converted to an amide by reaction with an amine. This can also be achieved by first hydrolyzing the ester to the carboxylic acid and then coupling it with an amine using a coupling agent.

Table 2: Potential Chemical Modifications of this compound

Functional Group Reaction Type Potential Reagents Resulting Functional Group
Oxo-group (C-12) Reduction NaBH₄, LiAlH₄ Secondary Alcohol
Wittig Reaction Ylide (e.g., Ph₃P=CH₂) Alkene
Reductive Amination NH₃, NaBH₃CN Amine
Oximation NH₂OH·HCl Oxime
Methyl Ester Hydrolysis NaOH or H₂SO₄, H₂O Carboxylic Acid
Transesterification R'OH, Catalyst New Ester
Amidation R'NH₂, Heat or Coupling Agent Amide
Double Bond (C-10) Michael Addition Nu⁻ (e.g., R₂CuLi) Alkyl addition at C-11
Epoxidation m-CPBA Epoxide

Through the systematic application of these synthetic and derivatization strategies, a diverse range of analogs of this compound can be prepared, paving the way for the exploration of their potential applications in various scientific and industrial fields.

Synthesis of Isotopically Labeled Analogs for Mechanistic Studies

Deuterium (B1214612) Labeling Strategies:

Deuterium-labeled compounds are valuable for metabolic studies as they can be readily detected by mass spectrometry and NMR spectroscopy. A common strategy for introducing deuterium into a fatty acid is through H/D exchange reactions on a saturated precursor, followed by the introduction of the desired unsaturation and oxidation.

A potential pathway for the synthesis of deuterium-labeled this compound could commence with commercially available methyl stearate. This saturated fatty acid ester can undergo H/D exchange using D₂O as the deuterium source and a metal catalyst, such as platinum on carbon (Pt/C), under hydrothermal conditions to produce perdeuterated methyl stearate. Subsequent selective desaturation and oxidation steps would be required to introduce the trans-double bond at the C10-C11 position and the ketone group at C12.

Alternatively, a more targeted approach could involve the use of deuterated building blocks in a convergent synthesis. For instance, a deuterated alkyl halide could be coupled with a suitable acetylenic intermediate, followed by reduction and oxidation to yield the desired deuterated keto fatty acid ester.

Carbon-13 Labeling Strategies:

Carbon-13 labeled analogs are particularly useful for tracing the metabolic pathways of the carbon skeleton of the molecule. [¹³C]-labeled oleic acid is commercially available and can serve as a starting point for the synthesis of ¹³C-labeled this compound. biosynth.com The synthesis would involve the selective oxidation of the double bond in [¹³C]-oleic acid to introduce the keto group at the C12 position while ensuring the retention of the trans-double bond at C10.

Another approach involves the use of ¹³C-labeled precursors in a multi-step chemical synthesis. For example, a Wittig reaction between a ¹³C-labeled phosphonium (B103445) ylide and a suitable aldehyde fragment can be employed to construct the carbon backbone with the isotopic label at a specific position. Subsequent esterification and oxidation would yield the final product.

Table 1: Potential Strategies for Isotopic Labeling of this compound

IsotopeLabeling StrategyStarting MaterialKey Reactions
Deuterium (²H) H/D ExchangeMethyl StearateMetal-catalyzed H/D exchange, Selective desaturation, Oxidation
Convergent SynthesisDeuterated Alkyl HalideCoupling reaction, Reduction, Oxidation, Esterification
Carbon-13 (¹³C) Modification of Labeled Precursor[¹³C]-Oleic AcidSelective oxidation, Esterification
Multi-step Synthesis¹³C-labeled Building BlocksWittig reaction, Esterification, Oxidation

Scale-Up Considerations for Laboratory and Industrial Production

The transition from laboratory-scale synthesis to larger-scale production of this compound, whether for extensive research or potential commercial applications, presents a unique set of challenges and considerations. The principles of fine chemical and oleochemical production provide a framework for this scale-up process. nih.govgdch.academyscientificupdate.com

Laboratory-Scale Production (Gram to Kilogram Scale):

At the laboratory scale, the focus is on optimizing the synthetic route to achieve high purity and reasonable yields. Key considerations include:

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, catalyst loading, and reaction time is critical. For the synthesis of a specialty fatty acid ester like this compound, mild reaction conditions are often preferred to minimize side reactions and preserve the sensitive keto and trans-alkene functionalities. visimix.com

Purification: Chromatographic techniques, such as column chromatography, are typically employed for purification at this scale to ensure high purity of the final product.

Process Safety: A thorough evaluation of the hazards associated with the reagents and reaction conditions is essential.

Industrial-Scale Production (Pilot Plant to Commercial Scale):

Scaling up the production to a pilot plant and eventually to an industrial scale requires a shift in focus from pure chemistry to process engineering and economics. shiva-engineering.comswri.org

Process Optimization and Intensification: The goal is to develop a robust, efficient, and cost-effective process. This may involve switching from batch to continuous processing, which can offer better control over reaction parameters and improve consistency. swri.org

Equipment Selection: The choice of reactors, separation units, and other process equipment is crucial. The materials of construction must be compatible with the reactants and products. For instance, the production of fatty acid esters often involves high temperatures, necessitating the use of specialized alloys. gdch.academyappluslaboratories.com

Heat Transfer and Mixing: These are critical parameters that change significantly with scale. Inefficient heat removal can lead to runaway reactions, while poor mixing can result in lower yields and product inconsistencies. Computational fluid dynamics (CFD) modeling can be a valuable tool for designing and optimizing mixing and heat transfer systems. visimix.com

Downstream Processing: At an industrial scale, purification methods need to be scalable and cost-effective. Distillation, crystallization, and liquid-liquid extraction are often preferred over chromatography.

Quality Control and Assurance: Robust analytical methods must be in place to monitor the process and ensure the final product meets the required specifications.

Regulatory Compliance: Industrial production must adhere to strict safety and environmental regulations.

Table 2: Key Considerations for Scale-Up of this compound Production

StageKey Considerations
Laboratory Scale - Reaction optimization (yield, purity)- Advanced purification techniques (e.g., chromatography)- Detailed reaction mechanism studies
Pilot Plant Scale - Validation of the process at a larger scale- Identification of potential scale-up issues (e.g., heat transfer, mixing)- Production of larger quantities for further testing
Industrial Scale - Process robustness and cost-effectiveness- Continuous vs. batch processing- Scalable purification methods- Automation and process control- Supply chain and raw material sourcing

Mechanistic Studies on Biological Activities of Methyl 12 Oxo Trans 10 Octadecenoate

Molecular Targets and Receptor Interactions

The biological effects of a compound are initiated by its interaction with specific molecular targets. For lipid signaling molecules, these targets often include cell surface receptors and intracellular nuclear receptors that can directly influence cellular function and gene expression.

Profiling of Protein-Ligand Binding (e.g., G-protein coupled receptors, nuclear receptors)

Research into the direct binding partners of Methyl 12-oxo-trans-10-octadecenoate is still emerging. However, studies on closely related keto-fatty acids and other ketone bodies have identified several receptor interactions, suggesting potential targets for this compound.

G-Protein Coupled Receptors (GPCRs): GPCRs are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways. Several keto-fatty acids and ketone bodies have been identified as ligands for various GPCRs.

GPR120 (FFAR4): The related compound 10-oxo-trans-11-octadecenoic acid (KetoC) has been shown to bind to GPR120, a receptor known for its role in mediating anti-inflammatory effects and regulating metabolism nih.gov.

GPR43 (FFAR2): Acetoacetate, a ketone body, has been identified as an endogenous agonist for GPR43. This interaction is crucial for regulating lipid metabolism under ketogenic conditions ucdavis.edupnas.org.

GPR109A (HCAR2) and GPR41 (FFAR3): The ketone body β-hydroxybutyrate acts as a signaling molecule by activating GPR109A and GPR41 pnas.orgnih.govnih.govpnas.org. The activation of GPR109A by its ligands is associated with anti-inflammatory effects pnas.orgnih.govnih.gov.

Transient Receptor Potential Vanilloid 1 (TRPV1): The linoleic acid metabolite 10-oxo-12(Z)-octadecenoic acid (KetoA) potently activates the TRPV1 channel, a non-selective cation channel involved in energy metabolism nih.gov.

Nuclear Receptors: Nuclear receptors are a class of transcription factors that are activated by ligands such as steroid hormones and certain lipids.

Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids and their derivatives are well-established endogenous ligands for PPARs, particularly PPARα nih.govmdpi.compsu.edu. PPARα is a master regulator of genes involved in fatty acid oxidation and ketogenesis nih.govmdpi.comnih.gov. Polyunsaturated fatty acids, which are structurally related to the backbone of this compound, are known to activate PPARs, which in turn regulate genes associated with anti-inflammatory and metabolic pathways nih.govmdpi.com.

Other Nuclear Receptors: Studies have also shown that various fatty acids can act as antagonists for the Liver X receptor (LXR) or as activators for the Farnesoid X receptor (FXR), both of which are involved in cholesterol, bile acid, and lipid metabolism psu.edu.

Enzyme Modulation and Kinetic Characterization

The interaction of this compound with enzymes is a key aspect of its mechanism of action. By inhibiting or activating specific enzymes, it can modulate critical biochemical pathways.

Modulation of Inflammatory Enzymes: A structurally similar compound, Methyl 9-Oxo-(10E,12E)-octadecadienoate, has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory response fao.org. Similarly, extracts rich in related fatty acid methyl esters, like 9,12-octadecadienoic acid-methyl ester, have demonstrated COX-2 inhibitory activity mdpi.com.

Enzyme Kinetics: Detailed kinetic characterization of the interaction between this compound and its target enzymes is not extensively documented in the current scientific literature. Further research is required to determine parameters such as binding affinity (Kᵢ) and the type of inhibition or activation.

Investigation of Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt/mTOR, NRF2 activation)

STAT3 Pathway: Research on Methyl 9-Oxo-(10E,12E)-octadecadienoate found that it specifically interferes with the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) fao.orgresearchgate.net. This inhibition of STAT3 activation is a key mechanism for its suppression of inflammatory responses in macrophages fao.orgresearchgate.net.

NF-κB Pathway: The related keto-fatty acid, 10-oxo-trans-11-octadecenoic acid (KetoC), has been observed to downregulate the levels of nuclear NF-κB p65 protein through its interaction with GPR120 nih.gov. The NF-κB pathway is a central regulator of inflammatory gene expression.

MAPK Pathway: Notably, studies on Methyl 9-Oxo-(10E,12E)-octadecadienoate showed that it did not affect the nuclear factor κB (NF-κB), p38, c-Jun NH2-terminal kinase (JNK), or extracellular signal-regulated kinase (ERK) pathways, which are all components of the Mitogen-Activated Protein Kinase (MAPK) family fao.orgresearchgate.net.

Integrated Stress Response (ISR): The structurally related trans-10, cis-12 conjugated linoleic acid has been shown to activate the integrated stress response (ISR) pathway in adipocytes, confirmed by increased phosphorylation of eIF2 alpha and production of ATF4 nih.gov.

PI3K/Akt/mTOR and NRF2 Pathways: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway and the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway are critical signaling networks involved in cell survival, proliferation, and antioxidant responses nih.gov. However, direct evidence linking this compound to the modulation of these specific cascades has not been identified in the reviewed literature.

Cellular and Subcellular Mechanisms

The molecular interactions of this compound culminate in observable effects at the cellular and subcellular levels, influencing cellular processes, gene expression, and protein profiles.

Modulatory Effects on Cellular Processes (e.g., inflammatory responses, cell activation)

Modulation of Inflammatory Responses: Consistent with its effects on upstream signaling pathways, this compound and its analogues exhibit significant modulatory effects on cellular inflammatory processes. Methyl 9-Oxo-(10E,12E)-octadecadienoate suppresses the secretion of key inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2, from macrophages stimulated with lipopolysaccharide (LPS) fao.org. Furthermore, it reduces the secretion of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) fao.org. These findings are corroborated by studies on 10-oxo-trans-11-octadecenoic acid (KetoC), which also diminishes the expression of TNFα and IL-6 in macrophage cell lines nih.gov.

Cell Activation: The un-esterified parent compound, 12-Oxo-trans-10-dodecenoic acid, is also known as traumatin (B1237919), a plant hormone that is involved in the wound healing response in plants nih.gov. It is a natural product with growth-regulating properties, indicating a fundamental role in cell activation and response to stress or injury nih.gov.

Impact on Gene Expression and Proteomic Profiles

The ultimate effect of many signaling pathways is a change in the expression of specific genes, leading to an altered proteomic landscape within the cell.

Regulation of Lipogenic Genes: Studies using the closely related isomer, trans-10,cis-12 conjugated linoleic acid (CLA), have demonstrated a significant impact on the expression of genes controlling lipid synthesis. In dairy cows, this CLA isomer was found to rapidly decrease the mammary expression of several key lipogenic genes nih.gov.

Table 1: Effect of trans-10,cis-12 Conjugated Linoleic Acid on Mammary Gene Expression Data derived from a study on dairy cows showing decreased expression at 30 and 120 hours post-infusion compared to control. nih.gov

Gene SymbolGene NameFunctionObserved Effect
SREBF1Sterol Response Element Transcription Factor 1Master lipogenic regulatorDecreased
THRSPThyroid Hormone ResponsiveLipogenic regulatorDecreased
FASNFatty Acid SynthaseDe novo fatty acid synthesisDecreased
LPLLipoprotein LipaseUptake of fatty acids from triglyceridesDecreased

Regulation of Inflammatory Cytokine Genes: In line with its anti-inflammatory effects at the cellular level, 10-oxo-trans-11-octadecenoic acid (KetoC) has been shown to significantly reduce the messenger RNA (mRNA) levels of pro-inflammatory cytokines in macrophages nih.gov.

Table 2: Effect of 10-oxo-trans-11-octadecenoic acid (KetoC) on Cytokine mRNA Expression Data derived from a study on RAW 264.7 macrophage cells. nih.gov

GeneProteinObserved Effect on mRNA
TnfTumor Necrosis Factor αSignificantly Reduced
Il6Interleukin 6Significantly Reduced
Il1bInterleukin 1βSignificantly Reduced

Regulation of Metabolic Genes: The related compound 10-oxo-12(Z)-octadecenoic acid (KetoA) has been found to up-regulate genes associated with the function of brown adipocytes, most notably uncoupling protein 1 (UCP1), which is central to thermogenesis nih.gov.

Influence on Organelle Function and Cellular Homeostasis

The production of reactive oxygen species (ROS) is a key aspect of cellular signaling and stress responses. Oxylipin biosynthesis pathways are intricately linked with ROS production. nih.gov Non-enzymatic pathways, often triggered by free radicals and ROS, can lead to the formation of a variety of oxidized lipids. nih.gov Furthermore, some oxylipins are known to target mitochondrial complex III, a key site of ROS production, suggesting a feedback loop where oxylipins can modulate their own synthesis and other cellular processes through ROS signaling. frontiersin.org

Additionally, some fatty acids and their derivatives have been shown to induce endoplasmic reticulum (ER) stress, a condition that disrupts ER homeostasis and can lead to apoptosis. While direct evidence for this compound is not yet available, the broader family of ketone esters has been studied for its metabolic effects, which can indirectly influence cellular homeostasis by altering the energy state of the cell. nih.gov The elevation of ketone bodies, for instance, can increase the energy of ATP hydrolysis by altering the mitochondrial NAD couple and the coenzyme Q couple. nih.gov

Roles in Interspecies Chemical Communication

This compound, as a member of the oxylipin family, is likely to play a significant role in the chemical communication between different species. These interactions are fundamental to the survival and co-existence of organisms in complex ecosystems.

Plant-Pathogen Interactions and Defense Responses

In the realm of plant-pathogen interactions, oxylipins are central players in orchestrating plant defense mechanisms. nih.govnih.gov Upon pathogen attack, plant cell membranes release polyunsaturated fatty acids, which are then converted into a diverse array of oxylipins. nih.gov These molecules can act directly as antimicrobial agents or function as signaling molecules to activate defense gene expression. nih.govnih.gov

A key precursor in the jasmonate signaling pathway, 12-oxo-phytodienoic acid (OPDA), is structurally related to this compound. nih.govmdpi.com OPDA and its derivatives, collectively known as jasmonates, are crucial for defense against necrotrophic pathogens and are involved in systemic acquired resistance. nih.gov They trigger the synthesis of antimicrobial and antioxidative secondary metabolites. nih.gov Given that methyl jasmonate is a well-known signaling molecule, it is highly probable that this compound also participates in these defense signaling cascades, potentially acting as a mobile signal or having direct antimicrobial effects. The presence of a free carboxylic acid moiety has been noted as a critical feature for the anti-bacterial activity of some fatty acids, suggesting that the methyl ester form might have a distinct role, possibly in transport or signaling. nih.gov

Plant-Insect Interactions and Anti-Herbivore Mechanisms

Similar to their role in pathogen defense, oxylipins are integral to plant defenses against insect herbivores. nih.gov The jasmonate signaling pathway, initiated by compounds like OPDA, is a primary response to insect attack and wounding. nih.gov Activation of this pathway leads to the production of various defense compounds, including toxins and anti-feedants, that deter herbivores. frontiersin.org

The signaling mediated by OPDA can induce systemic tolerance and resistance against a wide range of environmental stresses, including herbivory by insects. nih.gov As the methyl ester of a related compound, this compound is likely involved in these anti-herbivore mechanisms, potentially acting as a volatile signal to neighboring plants or as a direct deterrent.

Microbial Communication and Biofilm Regulation

The role of fatty acid derivatives in microbial communication and the regulation of biofilms is an emerging field of study. Biofilms are communities of microorganisms encased in a self-produced matrix, which confers protection against environmental stresses and antimicrobial agents. Fatty acid methyl esters have been identified in extracts of various microorganisms and have shown potential in disrupting biofilm formation. nih.govekb.eg

A structurally similar compound, 10-oxo-12(Z)-octadecenoic acid, is produced by gut lactic acid bacteria and has been shown to influence the host's energy metabolism, highlighting a role in host-microbe interactions. nih.gov While direct studies on this compound are scarce, the known antimicrobial and antibiofilm activities of other fatty acid methyl esters suggest that it may have similar properties, potentially by interfering with quorum sensing pathways or the integrity of the biofilm matrix. ekb.eg

Structure-Activity Relationship (SAR) Investigations

The biological activity of oxylipins is highly dependent on their specific chemical structure, including the length of the carbon chain, the presence and position of functional groups, and the configuration of double bonds.

Influence of Double Bond Configuration and Position

The configuration and position of the double bond in the fatty acid chain are critical determinants of the molecule's three-dimensional shape and, consequently, its biological function. The trans configuration of the double bond in this compound results in a more linear and rigid structure compared to its cis isomer. youtube.comresearchgate.net

This difference in shape has profound implications for how the molecule interacts with biological membranes and receptors. Cis double bonds introduce a kink in the fatty acid chain, which increases membrane fluidity by disrupting the close packing of lipid molecules. researchgate.net In contrast, trans fatty acids have a straighter acyl chain, resembling saturated fatty acids, which allows for tighter packing in membranes. researchgate.net This can affect a variety of membrane-associated functions, including the activity of membrane-bound enzymes and transport proteins. researchgate.net

The stereochemistry of oxylipins is crucial for their biological activity, including receptor interactions and metabolic fate. nih.gov Different isomers of conjugated linoleic acid, for instance, have been shown to have distinct effects on lipid metabolism. nih.gov Therefore, the trans configuration of the double bond at position 10 in this compound is expected to confer specific biological activities that differ from its cis counterpart and other positional isomers. However, detailed comparative studies on the biological activities of these specific isomers are still needed to fully elucidate their structure-activity relationships.

Significance of the Oxo-Group Position and Substituents

The biological activity of oxylipins—a family of oxygenated fatty acids—is intrinsically linked to their specific chemical structure. The precise location of functional groups, such as the carbonyl (oxo) group, and the configuration of double bonds are critical determinants of their interaction with cellular targets and their subsequent physiological effects. nih.gov In the case of this compound, the placement of the oxo group at the 12th carbon (C-12) and the trans double bond at C-10 define its unique three-dimensional shape and reactivity.

Research on various isomers of oxo-octadecenoic acid demonstrates that even minor shifts in the oxo-group position lead to vastly different biological outcomes. For instance, 9-oxo-10(E),12(E)-octadecadienoic acid, an isomer found in tomatoes, is a potent agonist for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. researchgate.net Its activation helps decrease the accumulation of triglycerides in liver cells. researchgate.net In contrast, 10-oxo-12(Z)-octadecenoic acid (KetoA), a metabolite produced by gut bacteria, enhances energy metabolism through the activation of the transient receptor potential vanilloid 1 (TRPV1) channel, offering protection against diet-induced obesity. researchgate.netnih.gov

These findings underscore that the position of the oxo group is not arbitrary; it dictates which receptors or enzymes the molecule can bind to, thereby initiating a specific signaling cascade. While direct mechanistic studies on this compound are limited, the established principles of oxylipin bioactivity suggest that the C-12 oxo group, in conjunction with the trans-10 double bond, creates a distinct molecular profile. This structure would presumably interact with a unique set of biological targets, differing from those of the C-9 and C-10 oxo isomers. The saturated analogue, methyl 12-oxooctadecanoate (also known as methyl 12-ketostearate), has been identified as having anti-hyperlipidemic and anti-ulcer activities, indicating that the C-12 oxo position is indeed relevant for significant biological effects. medchemexpress.com

Interactive Data Table: Bioactivity of Oxo-Octadecenoate Isomers

Compound NameOxo-Group PositionKey Biological ActivityPrimary Molecular Target
9-oxo-10(E),12(E)-octadecadienoic acidC-9Reduces triglyceride accumulationPPARα researchgate.net
10-oxo-12(Z)-octadecenoic acid (KetoA)C-10Enhances energy metabolism, anti-obesityTRPV1 researchgate.netnih.gov
Methyl 12-oxooctadecanoateC-12Anti-hyperlipidemic, Anti-ulcerNot yet fully elucidated medchemexpress.com

Contribution of the Methyl Ester to Bioactivity

The esterification of a fatty acid, such as the conversion of 12-oxo-trans-10-octadecenoic acid to its methyl ester, is a significant modification that profoundly influences its biological fate and function. In biological systems, oxylipins exist in both a non-esterified (free acid) form and an esterified form, with the latter being the most abundant pool, often incorporated into complex lipids like triglycerides and phospholipids (B1166683) within lipoproteins. nih.gov

The primary contribution of the methyl ester group is its impact on the molecule's physicochemical properties, particularly its polarity. By converting the polar carboxylic acid group into a less polar methyl ester, the molecule's ability to traverse cellular membranes and be transported within the body is altered. Esterified oxylipins are transported through the circulation as components of lipoproteins, which can be delivered to specific tissues. nih.gov This suggests the methyl ester form may function as a transport or delivery vehicle for the bioactive fatty acid.

Furthermore, the methyl ester may function as a "pro-drug," where the ester bond is cleaved by cellular esterase enzymes to release the active free carboxylic acid within a target cell or tissue. This allows for controlled, localized activity. However, the methyl ester form can also possess its own intrinsic biological activity, separate from its free acid counterpart. For example, various fatty acid methyl esters (FAMEs) have been reported to exhibit distinct bioactivities. 10-octadecenoic acid methyl ester has been noted for its antibacterial, antifungal, antioxidant, and cholesterol-lowering properties. jmaterenvironsci.com Similarly, the methyl ester of 9-octadecenoic acid has been associated with anti-inflammatory and antiandrogenic effects. rjptonline.org

Crucially, the saturated analogue, Methyl 12-oxooctadecanoate, was identified from the plant Livistona decipiens and was shown to possess anti-hyperlipidemic and anti-ulcer activities itself. medchemexpress.com This provides strong evidence that the methyl ester form of a 12-oxo fatty acid is biologically active and not merely an inert precursor. Therefore, the methyl ester group of this compound is critical for its bioavailability, transport, and potentially for exerting its own unique biological effects.

Advanced Analytical Methodologies for Methyl 12 Oxo Trans 10 Octadecenoate

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating Methyl 12-oxo-trans-10-octadecenoate from other structurally similar fatty acid methyl esters (FAMEs). The choice of technique depends on the analytical goal, whether it is for quantification, preparative isolation, or preliminary separation prior to spectrometric analysis.

Gas chromatography is a principal technique for the analysis of volatile and thermally stable compounds like FAMEs. mdpi.com For the analysis of this compound, GC is typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a standard method for quantifying FAMEs. gcms.cznih.gov The compound is separated from other FAMEs on a capillary column, often with a polar stationary phase (e.g., cyanopropyl or polyethylene (B3416737) glycol-based) that facilitates the separation of isomers. mdpi.comnih.gov The FID provides a response proportional to the mass of carbon atoms, making it a reliable tool for quantification when appropriate calibration standards are used. While robust for quantification, GC-FID does not provide structural information. nih.gov In studies involving oxidation products of vegetable oils, GC-FID has been successfully used to determine the quantities of various hydroxy and epoxy FAMEs after separation and derivatization. nih.gov

Gas Chromatography-Electron Capture Detector (GC-ECD): The Electron Capture Detector is highly sensitive to compounds containing electronegative functional groups. While the keto and ester groups of this compound have some affinity for electrons, specific applications of GC-ECD for the routine analysis of this particular compound are not extensively documented in the reviewed literature. It is more commonly applied to halogenated compounds.

Table 1: Representative GC-FID Conditions for FAME Analysis

ParameterConditionReference
Instrument Gas Chromatograph with FID gcms.cznih.gov
Column Polar capillary column (e.g., DB-225MS, SLB-IL111, or similar cyanopropyl phase) mdpi.com
Injector Temperature 250 - 300 °C pcbiochemres.com
Oven Program Initial temp ~60-100°C, ramped to ~240°C pcbiochemres.com
Carrier Gas Helium or Hydrogen nist.gov
Detector Temperature 260 - 300 °C pcbiochemres.com

High-Performance Liquid Chromatography offers a powerful alternative to GC, particularly for less volatile or thermally labile compounds, and for preparative-scale separations. core.ac.uk Both normal-phase and reversed-phase HPLC can be applied to the analysis of this compound.

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for FAME analysis. Separation is achieved using a nonpolar stationary phase, such as C18, and a polar mobile phase. core.ac.uksigmaaldrich.com A typical mobile phase for separating FAMEs is a gradient of acetonitrile (B52724) and water, or methanol-based solvents. researchgate.netscielo.br The trans configuration and the presence of the oxo group in this compound influence its retention time relative to other C18 FAMEs. UV detection at low wavelengths (around 205 nm) is often used, as the ester and keto functional groups exhibit some absorbance in this region. scielo.br

Normal-Phase HPLC (NP-HPLC): This technique, often utilizing an amino- or cyano-bonded stationary phase, can be employed to separate FAMEs based on polarity. nih.gov For instance, an amino-phase column with a hexane-isopropanol gradient has been used to purify FAMEs from complex biological samples, effectively removing interferences like cholesterol prior to GC analysis. nih.gov This approach can isolate fractions of FAMEs with different functional groups, such as keto-FAMEs from hydroxy-FAMEs.

Table 2: Common HPLC Methodologies for FAME Separation

ParameterReversed-Phase HPLCNormal-Phase HPLCReference
Column SUPELCOSIL™ LC-18 or similar C18 (25 cm x 4.6 mm, 5 µm)Amino-phase column sigmaaldrich.comnih.gov
Mobile Phase Acetonitrile or Methanol (B129727)/2-propanol-hexane gradientHexane-isopropanol gradient researchgate.netnih.gov
Flow Rate 1.0 mL/minVariable, depending on gradient core.ac.uksigmaaldrich.com
Detector UV at 205 nm or Refractive Index (RI)UV or collection for further analysis sigmaaldrich.comscielo.br

Supercritical Fluid Chromatography is an advanced technique that combines advantages of both gas and liquid chromatography. It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. acs.org SFC is particularly well-suited for the analysis and purification of lipids, including FAMEs. mdpi.com

The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to HPLC. mdpi.com SFC is capable of separating complex mixtures of FAME isomers and can be used to analyze thermally labile compounds without the need for derivatization. mdpi.comdiva-portal.org While specific studies focusing solely on the SFC separation of this compound are not prominent, the technique's proven success in resolving other complex FAME mixtures suggests its high potential for this application. nih.govacs.org It is often coupled with mass spectrometry (SFC-MS) for enhanced identification capabilities. acs.org

Thin-Layer Chromatography is a valuable and cost-effective technique for the preparative isolation of lipids. youtube.com For this compound, TLC can be used to separate it from a reaction mixture or a natural extract based on polarity.

In a typical preparative TLC procedure, the sample mixture is applied as a band onto a silica (B1680970) gel plate. aocs.org The plate is then developed in a solvent system, for example, a mixture of hexane (B92381) and diethyl ether, which separates the components based on their differential partitioning between the stationary and mobile phases. The separated bands can be visualized under UV light (if the compound is UV-active or a fluorescent indicator is in the plate) or by spraying with a non-destructive reagent. aocs.org The band corresponding to the target compound is then scraped from the plate, and the compound is eluted from the silica with a suitable polar solvent. aocs.orgyoutube.com

For separating FAMEs based on unsaturation, silver nitrate-impregnated TLC (Ag-TLC) is particularly effective, as the silver ions interact differently with cis and trans double bonds. researchgate.netresearchgate.net

Table 3: Example of a Preparative TLC System for FAME Isolation

ParameterDescriptionReference
Stationary Phase Silica gel 60 F254 plate, potentially impregnated with silver nitrate (B79036) (AgNO₃) for isomer separation. aocs.orgresearchgate.net
Mobile Phase A mixture of nonpolar and moderately polar solvents, such as Benzene/Ethyl Ether (85:15 v/v) or Hexane/Diethyl Ether. researchgate.net
Application Sample dissolved in a volatile solvent and applied as a continuous band. aocs.org
Detection UV visualization (254 nm), or spraying with a reagent like 2',7'-dichlorofluorescein (B58168) followed by UV visualization. aocs.org
Isolation The desired band is scraped from the plate and the compound is eluted from the silica with a solvent like diethyl ether or chloroform (B151607)/methanol. aocs.org

Spectrometric Identification and Structural Elucidation

While chromatography separates the components of a mixture, spectrometry is required for definitive identification and structural elucidation.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is the definitive method for identifying FAMEs like this compound. nih.govresearchgate.net

Electron Ionization Mass Spectrometry (EI-MS): When analyzed by GC-MS using electron ionization, this compound will produce a characteristic mass spectrum. The molecular ion ([M]⁺) peak at m/z 310 (corresponding to the molecular formula C₁₉H₃₄O₃) may be observed, although it can be weak for long-chain esters. jeol.com The fragmentation pattern is key to its identification. Characteristic fragments arise from cleavages alpha to the keto group and at the ester functionality. For instance, cleavage between C-11 and C-12 would yield fragments indicative of the position of the oxo group. Similarly, fragments related to the methoxy (B1213986) group (e.g., [M-31]⁺) and McLafferty rearrangement are expected.

In a study on the oxidation of coriolic acid, the related compound methyl (9Z,11E)-13-oxo-9,11-octadecadienoate was identified and characterized, providing a model for the analysis of such keto-FAMEs. researchgate.netnih.gov Analysis of silylated derivatives (e.g., TMS ethers) of related hydroxy fatty acids by GC-MS also shows characteristic fragmentation patterns that help pinpoint the location of the functional group. researchgate.net

Tandem Mass Spectrometry (MS/MS): Tandem MS provides even greater structural detail. In an MS/MS experiment, the molecular ion or a primary fragment ion is selected and subjected to further fragmentation. This process helps to confirm the structure and can be used to differentiate isomers. For example, HPLC coupled with Atmospheric Pressure Chemical Ionization (APCI)-MS/MS can be used to localize double bonds in FAMEs through the analysis of adducts formed in the ion source. nih.gov This advanced technique would be highly applicable to confirm the trans-10 double bond position in the target molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

ParameterValue/DescriptionReference/Basis
Molecular Formula C₁₉H₃₄O₃ echemi.com
Molecular Weight 310.47 g/mol echemi.com
Molecular Ion (M⁺) m/z 310 jeol.com
Key EI-MS Fragments (Predicted) Fragments from cleavage alpha to the C-12 keto group. researchgate.net
[M-31]⁺ from loss of the methoxy group (-OCH₃). pcbiochemres.com
Fragments characteristic of the long alkyl chain. pcbiochemres.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the molecule's precise atomic connectivity, including the position of the keto group and the geometry of the double bond.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of each proton. For this compound, the key diagnostic signals would include two distinct downfield protons corresponding to the trans-configured double bond (H-10 and H-11). The proton at C11, being alpha to the carbonyl group, would appear as a doublet of doublets around 6.8-7.1 ppm, while the proton at C10 would resonate at a slightly higher field, around 6.1-6.4 ppm. A sharp singlet around 3.67 ppm is characteristic of the methyl ester (-OCH₃) protons. aocs.org Other signals include triplets for the methylene (B1212753) groups alpha to the ester carbonyl (C2) and the keto group (C9 and C13), and a complex multiplet for the overlapping methylene protons of the long aliphatic chain. aocs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical shift for each unique carbon atom. The most downfield signals correspond to the carbonyl carbons: the keto group (C12) is expected around 200-210 ppm, and the ester carbonyl (C1) around 174 ppm. libretexts.org The olefinic carbons (C10 and C11) would appear in the 120-150 ppm region. The methyl ester carbon (-OC H₃) resonates at approximately 51.4 ppm. researchgate.net The remaining carbons of the alkyl chain produce signals in the 22-35 ppm range. researchgate.net

2D NMR Spectroscopy: To definitively assign these signals and confirm the structure, 2D NMR experiments are indispensable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of protonated carbons. magritek.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to trace the connectivity of the entire fatty acid chain from one end to the other.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shifts for functional groups in similar molecules.

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1 (-COOC H₃) - ~174.2
-OC H₃ 3.67 (s, 3H) ~51.4
2 2.30 (t, 2H) ~34.1
3 1.62 (quint, 2H) ~24.9
4-8 1.25-1.40 (m) ~29.0-29.5
9 2.25 (t, 2H) ~40.0
10 6.15 (d, J ≈ 15.7 Hz, 1H) ~130.0
11 6.95 (dt, J ≈ 15.7, 6.9 Hz, 1H) ~148.5
12 - ~200.5
13 2.55 (t, 2H) ~42.5
14-17 1.25-1.40 (m) ~23.9-31.7
18 0.88 (t, 3H) ~14.1

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the specific functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would display several key absorption bands. openochem.org The presence of two distinct carbonyl groups is a primary feature. A strong, sharp peak around 1735-1745 cm⁻¹ corresponds to the C=O stretching of the methyl ester. pressbooks.pub A second strong absorption at a lower wavenumber, typically 1670-1690 cm⁻¹, is characteristic of the C=O stretch in the conjugated ketone (enone). libretexts.org The trans C=C double bond of the conjugated system gives rise to a distinct absorption band around 960-980 cm⁻¹ due to the out-of-plane C-H bending vibration, which is diagnostic for trans stereochemistry. vscht.cz The stretching vibration of the C=C bond itself appears in the 1620-1640 cm⁻¹ region. Finally, C-H stretching vibrations from the aliphatic chain are observed just below 3000 cm⁻¹. maricopa.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for analyzing compounds with chromophores, such as conjugated systems. This compound possesses an α,β-unsaturated ketone system, which acts as a chromophore. fiveable.me This conjugated system allows for a π→π* electronic transition, resulting in a characteristic strong absorption in the UV region. researchgate.netresearchgate.net Based on Woodward-Fieser rules for enones, the maximum absorption wavelength (λmax) for this system is predicted to be in the range of 215-230 nm. jove.com This distinct absorption allows for both qualitative detection and quantitative measurement of the compound.

Table 2: Characteristic Spectroscopic Data for Functional Group Identification

Spectroscopic Method Functional Group Expected Absorption/Wavelength
IR Ester Carbonyl (C=O) ~1740 cm⁻¹
IR Conjugated Ketone Carbonyl (C=O) ~1685 cm⁻¹
IR Conjugated Alkene (C=C) ~1630 cm⁻¹
IR trans-Alkene C-H bend ~970 cm⁻¹
UV-Vis α,β-Unsaturated Ketone (π→π*) ~215-230 nm

Sample Preparation and Quantification Strategies

The accurate analysis of this compound from complex samples requires robust and efficient strategies for its extraction, purification, and potential derivatization to enhance analytical detection.

Extraction and Enrichment from Diverse Biological and Environmental Matrices

Oxo-fatty acids like this compound are often found within complex lipid mixtures in biological tissues (e.g., plants) and environmental samples. gerli.com A common and effective method for their extraction is a modified Bligh and Dyer or Folch procedure, which uses a chloroform-methanol-water solvent system. nih.gov

For plant tissues, a typical procedure involves homogenizing the sample in a cold solvent mixture, such as chloroform:methanol, to extract the total lipids. researchgate.net It is often crucial to first inactivate endogenous lipases, which can alter the lipid profile upon tissue disruption. This is commonly achieved by initially plunging the tissue into hot isopropanol (B130326) or by using an acidified extraction solvent (e.g., with acetic or formic acid) at low temperatures. nih.gov After the initial extraction, a phase separation is induced by adding water or a saline solution. The lipids, including the target compound, partition into the lower chloroform layer, which can then be collected. nih.govresearchgate.net This process effectively separates the lipids from more polar compounds like sugars and amino acids, resulting in an enriched lipid fraction.

Purification Techniques for High-Purity Isolation

Following extraction, the total lipid extract contains a multitude of different lipid classes. To isolate this compound with high purity, chromatographic techniques are employed.

High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose. mdpi.com Reversed-phase HPLC (RP-HPLC), typically using a C18 stationary phase, is highly effective at separating fatty acid methyl esters based on their chain length, and the number and polarity of functional groups. mdpi.com A solvent gradient, for example, of acetonitrile and water, can be used to elute the compounds, with more polar compounds eluting earlier. The presence of the keto group makes the target molecule more polar than non-oxidized fatty acid esters of the same chain length, facilitating its separation. Fractions are collected and can be analyzed by mass spectrometry to identify those containing the pure compound. Preparative TLC can also be used as an initial, less costly purification step to separate lipid classes before final purification by HPLC. researchgate.net

Derivatization Methods for Enhanced Volatility or Detectability

For analysis by Gas Chromatography (GC), derivatization is often necessary to improve the analyte's thermal stability and volatility, or to create a fragment ion that is diagnostic for its structure in mass spectrometry (MS). nih.gov

While the molecule is already a methyl ester—a common derivative for fatty acids—the keto group offers a site for further specific derivatization. mdpi.com To improve detection and quantification, especially at low concentrations, the ketone can be converted into an oxime derivative using reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) . sigmaaldrich.com PFBHA derivatives are highly electronegative, making them exceptionally sensitive for detection by GC with an electron capture detector (GC-ECD) or negative chemical ionization mass spectrometry (NCI-MS).

For structural confirmation by GC-MS, particularly to pinpoint the location of the double bond, 4,4-dimethyloxazoline (DMOX) derivatives are invaluable. nih.govnih.gov The fatty acid methyl ester is converted to a DMOX derivative, which, upon electron impact ionization in the mass spectrometer, produces a characteristic fragmentation pattern with ions spaced 12 atomic mass units apart around the original double bond position, allowing for its unambiguous localization. researchgate.net

Table 3: Summary of Derivatization Methods for Analysis

Method Reagent Purpose Analytical Technique
Oximation PFBHA Enhances sensitivity by introducing an electronegative group. GC-ECD, GC-NCI-MS
DMOX Formation 2-Amino-2-methyl-1-propanol Allows for localization of the double bond via characteristic MS fragmentation. GC-MS
Silylation BSTFA / MSTFA Masks active hydrogens (if any) to increase volatility and thermal stability. GC-MS

Bioanalytical Assays for Activity Screening

To investigate the biological relevance of this compound, various bioanalytical assays can be employed to screen for potential activities. Oxidized lipids and oxylipins are frequently evaluated for their roles in inflammation and cytotoxicity. nih.gov

Anti-inflammatory Activity Screening: A common approach is to use in vitro cell-based assays. Macrophage cell lines, such as RAW 264.7, are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. nih.gov The ability of the test compound to inhibit this response is then measured.

Nitric Oxide (NO) Assay: The concentration of nitrite (B80452) (a stable product of NO) in the cell culture medium is measured using the Griess reagent. A reduction in nitrite levels indicates inhibition of inducible nitric oxide synthase (iNOS). nih.gov

Cytokine Measurement: The levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β) released by the cells can be quantified using Enzyme-Linked Immunosorbent Assays (ELISA). nih.govmdpi.com

Enzyme Inhibition Assays: The compound can be tested for its ability to directly inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2). mdpi.com High-performance thin-layer chromatography (HPTLC) can be combined with these enzymatic assays for rapid, effect-directed screening of extracts. researchgate.net

Cytotoxicity Screening: It is also important to assess whether the compound is toxic to cells.

MTT Assay: This colorimetric assay measures the metabolic activity of cells. A reduction in the conversion of the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals indicates reduced cell viability. mdpi.com

LDH Release Assay: The release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium is a marker of cell membrane disruption and necrosis.

Apoptosis Assays: The potential of the compound to induce programmed cell death (apoptosis) can be assessed using techniques like flow cytometry with annexin (B1180172) V/propidium iodide staining or by measuring caspase enzyme activity. nih.gov These assays are often performed on relevant cell lines, such as human colon carcinoma cells (Caco-2), especially when investigating lipids. nih.gov

Potential Research Applications and Biotechnological Relevance of Methyl 12 Oxo Trans 10 Octadecenoate

Applications in Agricultural Science and Crop Protection

The signaling roles of oxylipins in plants are well-documented, with compounds like jasmonic acid and its precursor OPDA being key players in plant defense mechanisms. psu.edu The esterification of these molecules, creating compounds like Methyl 12-oxo-trans-10-octadecenoate, can influence their stability and mobility, making them interesting candidates for agricultural applications.

Enhancement of Plant Immunity and Disease Resistance

This compound, as a derivative of OPDA, is believed to play a significant role in bolstering plant defenses. OPDA is a known signaling molecule that can trigger a plant's immune response to a wide array of pathogens. psu.edu The application of related compounds, such as methyl jasmonate (MeJA), has been shown to induce the synthesis of defensive compounds and activate pathogenesis-related genes, leading to systemic acquired resistance and local resistance. researchgate.net This suggests that this compound could act as an elicitor, preparing the plant to fend off microbial and insect attacks. Research on MeJA has demonstrated its effectiveness in mitigating the impacts of various biotic stresses. researchgate.netnih.gov For instance, treating tomato seeds with MeJA has been found to negatively affect the development of the leaf miner Tuta absoluta. psu.edu

The defensive capabilities of plants are multifaceted, involving the production of reactive oxygen species, cell wall modifications, and the synthesis of antimicrobial compounds. acs.org Oxylipins are central to the orchestration of these responses. The structural similarities between this compound and endogenous signaling molecules suggest its potential to activate these defensive pathways.

Potential Pathogen/Pest Targets Observed/Potential Effect of Related Oxylipins
FungiInduction of systemic resistance, production of antifungal compounds.
BacteriaActivation of defense-related genes, reinforcement of cell walls.
InsectsProduction of anti-feedant compounds, attraction of natural predators. psu.edu
VirusesPriming of antiviral defense mechanisms.

Modulation of Plant Growth and Development (e.g., signaling roles)

Beyond immunity, oxylipins are integral to various aspects of plant growth and development. Jasmonates, the family to which this compound belongs, are known to influence processes such as root growth, fruit ripening, and senescence. nih.gov The application of MeJA can impact plant growth and the accumulation of active compounds. researchgate.net

Developmental Process Potential Influence of this compound
Root DevelopmentMay influence root architecture and nutrient uptake.
FloweringPotential to affect flowering time and reproductive success. nih.gov
Fruit RipeningCould play a role in the signaling cascade that governs ripening.
SenescenceMay be involved in the regulation of leaf aging and nutrient remobilization. psu.edu

Development of Sustainable Bio-pesticides or Bio-stimulants (conceptual)

The direct antimicrobial and insecticidal properties of some oxylipins, combined with their ability to stimulate the plant's own defenses, make them attractive candidates for the development of sustainable agricultural products. A related compound, annonin, which is an annonaceous acetogenin, has been patented for its use as a biopesticide. wikipedia.org This sets a precedent for exploring the pesticidal potential of other oxylipins like this compound.

As a biostimulant, this compound could be applied to crops to enhance their resilience to environmental stresses such as drought and salinity. MeJA has been shown to improve tolerance to these abiotic stressors by activating antioxidant systems and regulating ion uptake. researchgate.netnih.gov The conceptual development of this compound as a biopesticide or biostimulant would be grounded in its ability to act as a signaling molecule that prepares the plant for a range of challenges.

Biotechnological Production and Sustainable Biorefining

The industrial application of this compound hinges on the development of efficient and sustainable production methods. Biotechnological approaches, including microbial fermentation and enzymatic synthesis, offer promising avenues for the targeted production of this and other valuable oxylipins.

Microbial Fermentation and Biotransformation for Targeted Production

Microorganisms represent a vast and largely untapped resource for the production of complex organic molecules. Certain bacteria and fungi are known to produce enzymes that can convert fatty acids into a variety of oxylipins. For example, some gut lactic acid bacteria can metabolize linoleic acid to produce 10-oxo-12(Z)-octadecenoic acid. nih.govnih.gov This demonstrates the feasibility of using microbial systems to generate specific oxo fatty acids.

The process of biotransformation, where a microorganism or its enzymes are used to convert a substrate into a desired product, is a key strategy. In the context of this compound, this could involve providing a suitable fatty acid precursor, such as linoleic or linolenic acid, to a microbial culture capable of performing the necessary oxidation and isomerization reactions. The identification and engineering of microbes with the desired enzymatic machinery will be crucial for developing a commercially viable fermentation process. Research has shown that various microorganisms can produce hydroxy and oxo fatty acids from oleic acid. nih.gov

Microorganism Type Potential Role in Production Example of Related Activity
BacteriaCan possess enzymes for the hydration and oxidation of fatty acids. nih.govProduction of 10-hydroxystearic acid and 10-oxostearic acid from oleic acid. nih.gov
FungiKnown to produce a range of oxylipins for signaling and defense.Agaricus bisporus can convert linoleic acid into novel oxylipins. nih.gov
MicroalgaeA rich source of polyunsaturated fatty acids and oxylipin-producing enzymes. mdpi.comBrown macroalgae exhibit arachidonate (B1239269) 12- and 15-LOX activities. mdpi.com

Enzymatic Synthesis in Cell-Free Systems

Cell-free enzymatic synthesis is an emerging technology that offers several advantages over whole-cell fermentation, including higher product yields and easier purification. cbd.int This approach involves the use of purified enzymes or cell extracts to carry out specific biochemical reactions in a controlled environment. For the synthesis of this compound, a multi-enzyme cascade could be designed.

This cascade would likely start with the enzymatic release of a polyunsaturated fatty acid from a lipid source, followed by a series of reactions catalyzed by lipoxygenases, allene (B1206475) oxide synthases, and other enzymes to create the 12-oxo-trans-10-octadecenoate structure. aocs.org The final step would be the esterification of the carboxylic acid group to form the methyl ester, a reaction that can also be catalyzed by enzymes. The development of robust and reusable biocatalysts is a key area of research to make cell-free synthesis economically viable. cbd.int Recent advancements in cell-free protein synthesis and the construction of artificial enzymatic pathways in aqueous-organic biphasic systems pave the way for the efficient production of complex molecules. biorxiv.orgmdpi.complos.org

Enzyme Class Function in a Potential Synthetic Pathway
LipaseRelease of fatty acid precursors from triglycerides.
Lipoxygenase (LOX)Introduction of a hydroperoxy group onto the fatty acid chain. nih.gov
Allene Oxide Synthase (AOS)Conversion of the hydroperoxide to an unstable allene oxide.
Allene Oxide Cyclase (AOC)Cyclization of the allene oxide to form the cyclopentenone ring of OPDA.
Esterase/AcyltransferaseEsterification of the carboxylic acid to form the methyl ester.

Process Engineering for Enhanced Yields and Purity

The industrial viability of any chemical compound is heavily reliant on the development of efficient and scalable synthesis and purification processes. For this compound, while specific process optimization studies are not extensively documented, general principles of process engineering for fatty acid derivatives can be applied to enhance its yield and purity.

The synthesis of keto fatty acid esters often involves multi-step processes, which may include the esterification of the parent fatty acid and the introduction of the ketone functionality. Process intensification strategies are key to improving the efficiency of such productions. These strategies can include the use of reactive distillation, where the reaction and separation of products occur in a single unit, potentially increasing yield and reducing energy consumption. For the esterification step, which is a reversible reaction, the continuous removal of water is a critical factor in driving the reaction towards the product side and improving conversion rates.

Furthermore, the purification of the final product to a high degree of purity is essential for many applications. Traditional purification techniques for fatty acid esters include distillation, crystallization, and chromatography. The choice of method depends on the physical properties of the compound and its impurities. For instance, low-temperature crystallization has been effectively used to separate and purify isomers of other fatty acid methyl esters.

Table 1: General Process Intensification Techniques for Fatty Acid Ester Production

TechniquePrinciplePotential Advantage for this compound Production
Reactive Distillation Combines chemical reaction and product separation in a single unit.Increased conversion, reduced equipment footprint, and lower energy costs.
Co-solvent Technology Improves mass transfer between immiscible reactants by adding a solvent that is soluble in both phases.Enhanced reaction rates at lower temperatures.
Continuous Water Removal Employs methods like adsorption or entrainment to remove water as it is formed during esterification.Shifts reaction equilibrium to favor product formation, leading to higher yields.
Heterogeneous Catalysis Uses solid catalysts that can be easily separated from the reaction mixture.Simplifies catalyst recovery and product purification, reducing waste.

Advanced Materials Science and Green Chemistry (theoretical considerations based on fatty acid derivatives)

The structural features of this compound make it an interesting candidate for applications in materials science, particularly within the realm of green chemistry, which seeks to develop sustainable products and processes.

Fatty acids and their derivatives are increasingly being explored as renewable feedstocks for the synthesis of bio-based polymers. The presence of multiple functional groups in this compound—the methyl ester, the ketone, and the trans-alkene—provides several handles for polymerization reactions.

The ester group could be used in transesterification reactions to form polyesters, a major class of commercial polymers. The ketone and alkene groups offer sites for further chemical modifications to create novel monomers with tailored properties. For instance, the double bond could be involved in addition polymerization or be a site for epoxidation, followed by ring-opening polymerization. The ability to derive monomers from natural sources like fatty acids is a key aspect of developing more sustainable plastics.

The modification of material surfaces to impart specific properties such as hydrophobicity, biocompatibility, or leveling is crucial in many technological applications. Fatty acid esters are known to be effective surface modifying agents. For example, fatty acid ester modified silicones are used as additives in coatings to improve leveling properties.

The long hydrocarbon chain of this compound would be expected to impart hydrophobic (water-repellent) properties to a surface it is attached to. The ester functionality can be used to anchor the molecule to various substrates, including those with hydroxyl groups, through an esterification-like reaction. This could be applied to materials like wood or textiles to improve their water resistance.

Bioactive Compound Discovery and Development (e.g., anthelmintic activity)

Long-chain fatty acids and their derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties. The specific bioactivity of this compound has not been extensively studied, particularly concerning its anthelmintic (anti-parasitic worm) potential.

However, research on related compounds provides a basis for potential exploration. Unsaturated fatty acids have been shown to have immunomodulatory properties. echemi.comsigmaaldrich.com Furthermore, various fatty acids and their esters have demonstrated antimicrobial and antifungal activities. nih.govlarodan.com The mechanisms of action are often related to the disruption of the cell membrane of the microorganisms. While direct evidence is lacking, the structural similarity of this compound to other bioactive lipids suggests that it could be a candidate for screening in anthelmintic assays. The presence of the ketone group might also influence its biological activity, as seen in other natural bioactive compounds. For instance, 12-oxo-phytodienoic acid, a related cyclopentanone (B42830) fatty acid, is involved in plant defense responses against pathogens and pests.

Table 2: Physicochemical Properties of this compound and a Related Compound

PropertyThis compoundMethyl 12-oxooctadecanoate (Saturated analogue)
Molecular Formula C19H34O3C19H36O3
Molecular Weight ~310.47 g/mol 312.49 g/mol
CAS Number 21308-79-22380-27-0
Physical State Not specified, likely liquid or low-melting solidSolid
Boiling Point 408.4 ºC178-180 °C / 0.8 mmHg
Melting Point Not specified46-48 °C
Density 0.922 g/cm³Not specified

Future Research Horizons for this compound: An Interdisciplinary Perspective

The exploration of this compound, a member of the oxylipin family of oxidized fatty acids, is entering a new and exciting phase. While foundational knowledge of its chemical properties is established, the future of research into this compound lies in a multidisciplinary approach that integrates advanced analytical techniques, computational power, and a deeper understanding of complex biological systems. This article outlines key future research directions and emerging paradigms that are poised to unravel the full potential of this intriguing molecule.

Q & A

Q. What analytical techniques are essential for characterizing Methyl 12-oxo-trans-10-octadecenoate’s purity and structural integrity?

To confirm purity and structure, employ gas chromatography-mass spectrometry (GC-MS) for quantifying impurities and verifying molecular weight (294.47 g/mol) . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is critical for identifying functional groups like the 12-oxo and trans-10 double bond. Cross-reference spectral data with literature values, such as dihedral angles (e.g., N1—C8—C17—O6 = 179.6°) derived from crystallographic studies .

Q. How can researchers synthesize this compound, and what are common pitfalls?

A typical synthesis involves esterification of 12-oxo-trans-10-octadecenoic acid using methanol under acid catalysis. Key challenges include avoiding isomerization of the trans-10 double bond during reflux (bp 207–208°C) . Monitor reaction progress via thin-layer chromatography (TLC) and ensure anhydrous conditions to prevent hydrolysis. For reproducibility, use standardized reagents (e.g., SPEX CertiPrep’s alkane series for calibration) .

Advanced Research Questions

Q. How can discrepancies in reported synthetic yields be resolved through experimental design?

Yield variations often arise from uncontrolled reaction parameters (e.g., temperature, solvent purity). Implement a factorial design to test variables like catalyst concentration and reaction time. Validate results using high-performance liquid chromatography (HPLC) paired with photodiode array detection to quantify by-products. Compare outcomes with published protocols, such as those for structurally similar esters (e.g., methyl 13-methyl-10-oxotetradecanoate) .

Q. What advanced techniques elucidate the conformational dynamics of this compound?

X-ray crystallography provides static conformational data, such as the 11-oxa-3-azahexacyclo ring system’s bond angles . For dynamic analysis, use molecular dynamics simulations parameterized with density functional theory (DFT) calculations. Experimental validation can involve variable-temperature NMR to study rotational barriers around the C17–C18 bond .

Q. How do researchers address conflicting data on the compound’s stability under oxidative conditions?

Contradictory stability reports may stem from differing experimental setups. Conduct accelerated degradation studies under controlled oxygen exposure (e.g., 40°C, 75% relative humidity) and analyze products via GC-MS. For example, oxidation of analogous compounds like 10-oxo-8-decenoic acid produces nonanal and methyl-9-oxononanoate, suggesting similar pathways for Methyl 12-oxo-trans-10-octadecenoate . Quantify degradation kinetics using Arrhenius plots to extrapolate shelf-life under storage conditions.

Q. What methodologies validate computational predictions of the compound’s physicochemical properties?

Compare predicted logP, pKa, and solubility (e.g., ACD/Labs Percepta Platform ) with experimental data. For instance, measure partition coefficients using shake-flask methods with octanol/water systems. Validate vapor pressure predictions against experimental boiling points (207–208°C) . Discrepancies highlight limitations in force fields or parameterization, necessitating iterative refinement of computational models.

Methodological Guidance

  • Experimental Design : Prioritize safety protocols when handling flammable solvents (e.g., MeCl2, MeOH) . Use standardized alkane mixtures (e.g., C10–C22) for instrument calibration to ensure reproducibility .
  • Data Validation : Cross-check spectral and crystallographic data against databases like ChemSpider (ID: 57563058) and peer-reviewed journals (e.g., Zeitschrift für Naturforschung) .
  • Literature Review : Leverage tools like SciFinder and Web of Science to trace synthetic pathways and resolve contradictions in reported data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.